Tricyclic cyclosporin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclic cyclosporin A is a cyclic peptide known for its potent immunosuppressive properties. It is primarily used to prevent organ rejection in transplant patients and to treat certain autoimmune diseases. The compound is derived from the fungus Tolypocladium inflatum and contains a unique structure that includes several non-proteinogenic amino acids and N-methylated peptide bonds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tricyclic cyclosporin A involves the chemical cyclization of a synthetic undecapeptide
Industrial Production Methods: Industrial production of this compound typically involves fermentation using the fungus Tolypocladium inflatum. The fermentation process is optimized to maximize the yield of the compound, followed by extraction and purification steps to obtain the final product .
化学反応の分析
Types of Reactions: Tricyclic cyclosporin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create analogues with different biological activities .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved .
Major Products: The major products formed from these reactions include various analogues of this compound, each with unique biological activities. These analogues are often studied for their potential therapeutic applications .
科学的研究の応用
Tricyclic cyclosporin A has a wide range of scientific research applications:
作用機序
Tricyclic cyclosporin A exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in T-cell activation. The compound binds to the receptor cyclophilin-1 inside cells, forming a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby reducing the production of interleukin-2 and other cytokines essential for T-cell activation .
類似化合物との比較
Tacrolimus: Another calcineurin inhibitor with similar immunosuppressive properties but a different chemical structure.
Sirolimus: An immunosuppressant that inhibits the mammalian target of rapamycin (mTOR) pathway, used in combination with calcineurin inhibitors.
Mycophenolate Mofetil: An immunosuppressant that inhibits inosine monophosphate dehydrogenase, used as an adjunct therapy with calcineurin inhibitors.
Uniqueness: Tricyclic cyclosporin A is unique due to its cyclic peptide structure and the presence of multiple N-methylated peptide bonds, which contribute to its stability and potent immunosuppressive activity. Unlike other immunosuppressants, it specifically targets calcineurin, making it highly effective in preventing organ rejection and treating autoimmune diseases .
生物活性
Tricyclic cyclosporin A (TCA) is a modified form of the well-known immunosuppressant cyclosporin A (CsA), which has been extensively studied for its biological activities, particularly in immunosuppression and antiviral effects. This article delves into the biological activity of TCA, presenting relevant data, case studies, and research findings.
Overview of Cyclosporin A
Cyclosporin A is primarily known for its role as a calcineurin inhibitor, which prevents T-cell activation by inhibiting the dephosphorylation of the nuclear factor of activated T cells (NF-AT) . This action makes it crucial in preventing organ transplant rejection and managing autoimmune diseases. The modification to tricyclic structure aims to enhance its pharmacological properties while potentially reducing side effects.
The mechanism of action for TCA mirrors that of CsA but with enhanced specificity and potency. TCA binds to cyclophilin, forming a complex that inhibits calcineurin activity, thereby blocking NF-AT translocation to the nucleus. This inhibition results in decreased expression of cytokines such as IL-2, IL-4, and TNF-alpha, which are pivotal in immune response .
Immunosuppressive Effects
- T-cell Inhibition : TCA effectively suppresses T-cell activation, similar to CsA. Studies indicate that TCA can prolong graft survival in transplant models by preventing allograft rejection .
- Autoimmune Disease Management : Its immunosuppressive properties make TCA a candidate for treating various autoimmune conditions, where it can mitigate excessive immune responses.
Antiviral Properties
Recent research has highlighted the potential of TCA in antiviral applications, particularly against hepatitis B virus (HBV). Studies have shown that TCA can inhibit HBV entry into hepatocytes through a mechanism independent of cyclophilin and calcineurin pathways. This effect is attributed to its ability to block the sodium taurocholate cotransporting polypeptide (NTCP), a receptor critical for HBV entry .
Cyclosporin A in Atopic Dermatitis
A study involving five adult patients with severe atopic dermatitis treated with cyclosporin A demonstrated significant clinical improvement with minimal side effects over three months. This suggests that similar outcomes may be expected with TCA due to its analogous mechanism .
Sequential Therapy in Nephrotic Syndrome
In a cohort study of children with steroid-resistant nephrotic syndrome (SRNS), patients treated with cyclosporin A showed sustained remission and improved renal function over long-term follow-up. The sequential use of CsA followed by other immunosuppressants indicates the potential for TCA in similar therapeutic regimens .
Comparative Data Table
Property | Cyclosporin A | This compound |
---|---|---|
Primary Use | Immunosuppression | Enhanced immunosuppression |
Mechanism | Calcineurin inhibitor | Calcineurin inhibitor |
Antiviral Activity | Limited | Significant against HBV |
Side Effects | Nephrotoxicity, hyperlipidemia | Potentially reduced side effects |
特性
IUPAC Name |
16-ethyl-13-[(E)-1-hydroxy-2-methylhex-4-enyl]-3,6,9,12,18,21,27-heptamethyl-4,7,22,28-tetrakis(2-methylpropyl)-10,25-di(propan-2-yl)-35-thia-3,6,9,12,15,18,21,24,27,30,37-undecazatricyclo[29.5.2.034,37]octatriacontane-2,5,8,11,14,17,20,23,26,29,38-undecone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H111N11O12S/c1-23-25-26-41(15)54(77)53-57(80)65-42(24-2)58(81)68(16)33-49(76)69(17)44(29-35(3)4)56(79)67-51(39(11)12)63(86)70(18)45(30-36(5)6)55(78)66-43-27-28-50-75(59(43)82)48(34-88-50)62(85)72(20)46(31-37(7)8)60(83)71(19)47(32-38(9)10)61(84)73(21)52(40(13)14)64(87)74(53)22/h23,25,35-48,50-54,77H,24,26-34H2,1-22H3,(H,65,80)(H,66,78)(H,67,79)/b25-23+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQWTITGAVGIC-WJTDDFOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC2CCC3N(C2=O)C(CS3)C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC2CCC3N(C2=O)C(CS3)C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H111N11O12S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1258.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153475-57-1 |
Source
|
Record name | Tricyclic cyclosporin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153475571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。